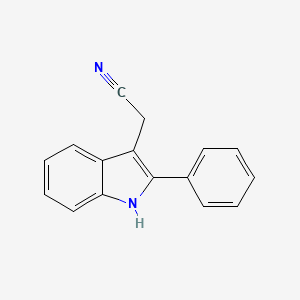

2-Phenylindole-3-acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNAHOBNLHXZPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427329 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27005-52-3 | |

| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Biological Activity Screening of 2-Phenylindole-3-acetonitrile

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 2-phenylindole-3-acetonitrile. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. This document outlines a tiered, multi-faceted screening approach, from initial broad-based cytotoxicity assessments to more focused mechanistic and in vivo studies, to thoroughly evaluate the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold

The 2-phenylindole core is a key pharmacophore found in numerous biologically active molecules.[1] Its derivatives have been extensively investigated and have shown promise as anticancer,[1][2][3][4][5] anti-inflammatory,[1] antiviral, and antibacterial agents.[6] The addition of a 3-acetonitrile group to this scaffold presents a unique chemical entity with the potential for novel biological activities. This guide provides the technical details to systematically uncover and characterize these activities.

Test Article: this compound

A prerequisite for any biological screening is a well-characterized test article. The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by functionalization at the 3-position.[7][8][9][10] It is imperative to confirm the identity and purity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC before initiating any biological assays.

A Tiered Approach to Biological Activity Screening

A hierarchical screening cascade is the most efficient method to comprehensively assess the biological profile of a novel compound. This approach begins with broad, high-throughput assays and progresses to more complex and specific in vitro and in vivo models for promising activities.

Caption: A tiered workflow for biological activity screening.

Tier 1: Primary Screening - Unveiling Broad Biological Effects

The initial step involves screening this compound against a diverse panel of assays to identify potential areas of biological activity.

A fundamental starting point is to assess the cytotoxic effects of the compound on a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Example Data Presentation for Primary Anticancer Screening

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast | [Insert Value] | [Insert Value] |

| A549 | Lung | [Insert Value] | [Insert Value] |

| HCT116 | Colon | [Insert Value] | [Insert Value] |

| K562 | Leukemia | [Insert Value] | [Insert Value] |

Initial anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

24-well plates

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

A primary antiviral screen can be performed using a cytopathic effect (CPE) inhibition assay against a panel of representative viruses.

Protocol: Cytopathic Effect (CPE) Inhibition Assay

This assay visually assesses the ability of a compound to protect cells from the destructive effects of a virus.[12]

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock with a known titer

-

96-well plates

-

This compound

-

Cell culture medium

-

Microscope

Procedure:

-

Seed host cells in a 96-well plate.

-

Once confluent, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.

-

Simultaneously, treat the infected cells with serial dilutions of this compound.

-

Incubate the plate for the required duration.

-

Visually score the CPE in each well under a microscope. The concentration that reduces CPE by 50% (EC50) is determined.

Tier 2: Secondary Screening - Confirming and Refining Hits

Compounds that show significant activity in the primary screens are advanced to secondary screening for dose-response analysis and to gain initial insights into their mechanism of action.

Anticancer Hit Confirmation

For promising anticancer hits, more robust cell viability assays can be employed, and the effect on the cell cycle can be investigated.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, which is a direct indicator of metabolically active, viable cells, and is generally more sensitive than colorimetric assays.[13][14][15]

Procedure:

-

Follow the manufacturer's protocol. Briefly, after treating cells with the compound in an opaque-walled 96-well plate, add the CellTiter-Glo® reagent.

-

Mix to induce cell lysis and measure the luminescent signal.

Protocol: Cell Cycle Analysis by Flow Cytometry

This technique determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound induces cell cycle arrest.

Procedure:

-

Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

Anti-inflammatory Hit Confirmation

To confirm anti-inflammatory activity, the inhibition of other key inflammatory mediators can be measured.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines

This assay quantifies the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by stimulated immune cells.

Procedure:

-

Using the supernatant from the LPS-stimulated macrophage assay (or a similar cell-based model), perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

-

Determine the concentration of each cytokine and calculate the percentage of inhibition.

Antiviral Hit Confirmation

For antiviral hits, a virus yield reduction assay provides a more quantitative measure of antiviral activity.

Protocol: Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the compound.[16]

Procedure:

-

Infect host cells with the virus in the presence of serial dilutions of this compound.

-

After one replication cycle, harvest the supernatant containing the progeny virus.

-

Determine the titer of the virus in the supernatant using a plaque assay or a TCID50 assay.

-

Calculate the reduction in viral titer compared to the untreated control.

Tier 3: Mechanistic Studies - Elucidating the Mode of Action

Once a compound's activity is confirmed, the next crucial step is to identify its molecular target and elucidate the signaling pathways it modulates.

Caption: Workflow for elucidating the mechanism of action.

Target Identification

Several methods can be employed to identify the direct molecular target(s) of this compound.[9][10][17][18]

-

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Computational Docking and Molecular Modeling: In silico methods can predict the binding of the compound to the active sites of known drug targets.[5]

-

Kinase Profiling: If the compound is suspected to be a kinase inhibitor, it can be screened against a large panel of kinases to identify specific targets.

Pathway Analysis

Once a potential target is identified, its effect on downstream signaling pathways needs to be confirmed.

Protocol: Western Blotting

This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.

Procedure:

-

Treat cells with this compound for a specified time.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific to the target protein and downstream signaling molecules (e.g., phosphorylated forms of kinases).

-

Detect the antibody binding using a chemiluminescent or fluorescent substrate.

Tier 4: In Vivo Efficacy - Assessing Therapeutic Potential in Animal Models

Promising lead compounds with a well-defined mechanism of action should be evaluated in relevant animal models to assess their in vivo efficacy and safety.

Anticancer In Vivo Models

Protocol: Xenograft Tumor Model

Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[1]

Procedure:

-

Inject human cancer cells subcutaneously into the flank of nude mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, excise the tumors for further analysis.

Anti-inflammatory In Vivo Models

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation where the swelling of the rat paw is measured after the injection of carrageenan.[19][20]

Procedure:

-

Administer this compound to rats.

-

After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Calculate the percentage of edema inhibition compared to the control group.

Antiviral In Vivo Models

The choice of the in vivo model will depend on the specific virus being targeted. For example, for influenza virus, a mouse model of infection is commonly used.

Data Interpretation and Hit-to-Lead Optimization

Throughout the screening process, careful data analysis is crucial. For active compounds, a structure-activity relationship (SAR) should be established by synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.[2][3][6][7][21] The goal of the hit-to-lead phase is to identify a lead compound with a desirable balance of properties for further preclinical development.[22][23][24][25][26]

Conclusion

The systematic screening of this compound, as outlined in this guide, provides a robust framework for uncovering its therapeutic potential. By employing a tiered approach that progresses from broad phenotypic screens to detailed mechanistic and in vivo studies, researchers can efficiently identify and characterize the biological activities of this novel compound, paving the way for the development of new and effective therapies.

References

- Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current computer-aided drug design, 7(2), 98–108.

- BenchChem. (2025).

- Basak, S. C., Gute, B. D., & Mills, D. (2006). Prediction of anticancer activity of 2-phenylindoles: comparative molecular field analysis versus ridge regression using mathematical molecular descriptors. Journal of medicinal chemistry, 49(24), 7171–7177.

- BenchChem. (2025).

- Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current computer-aided drug design, 7(2), 98–108.

- Chen, X., Li, N., Wang, S., & Hong, J. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in pharmacology, 11, 98.

- Creative Biolabs. (n.d.).

- Terstiege, I., & Cravatt, B. F. (2013). Target identification and mechanism of action in chemical biology and drug discovery.

- Yousif, M. N., El-Sayed, W. A., Abbas, S. E. S., & El-Ashry, E. S. H. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 1-11.

- Yousif, M. N., El-Sayed, W. A., Abbas, S. E. S., & El-Ashry, E. S. H. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(2), 1-11.

- Zhang, Y., et al. (2022). DrugMGR: a deep bioactive molecule binding method to identify compounds targeting proteins.

- Reaction Biology. (n.d.).

- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with CH5138303.

- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.

- University of Dundee. (n.d.). Hit-to-lead (H2L)

- Utah State University Institute for Antiviral Research. (n.d.). In Vitro Antiviral Testing.

- Wang, L., et al. (2017). Methods for target identification of bioactive compounds. RSC advances, 7(53), 33447-33457.

- BenchChem. (2025).

- Sharma, V., et al. (2021). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 223, 113647.

- Sanna, M., et al. (2020).

- Shchelkanov, M. Y., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.

- Wikipedia. (2023). Hit to lead.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- BioSolveIT. (2022).

- Ertl, P., & Rohde, B. (2008). Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a computational chemistry perspective. Drug discovery today, 13(3-4), 99–109.

- BenchChem. (2025).

- Sainova, I., et al. (2024). Determination of non-cytotoxic antiviral concentrations of purine and indole derivatives in vitro. Pharmacia, 71(4), 1023-1031.

- Wesołowska, O., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5593.

- BioSolveIT. (2022, November 2). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach [Video]. YouTube.

- Riva, L., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research, 181, 104882.

- Slideshare. (n.d.).

- Slideshare. (n.d.).

- Sharma, P., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6549.

- Georgiev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia, 71(2), 469-476.

- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Prediction of Anticancer Activity of 2-phenylindoles: Comparative Molecular Field Analysis Versus Ridge Regression using Mathematical Molecular Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reactionbiology.com [reactionbiology.com]

- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 17. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. old.sk.ru [old.sk.ru]

- 23. Hit to lead - Wikipedia [en.wikipedia.org]

- 24. biosolveit.de [biosolveit.de]

- 25. Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a computational chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

2-Phenylindole-3-acetonitrile mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylindole-3-acetonitrile in Cancer Cells

Abstract

The 2-phenylindole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. This technical guide delves into the proposed mechanism of action for this compound, a specific derivative, within cancer cells. Synthesizing data from closely related analogs, we posit a primary mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for mechanism validation, and a framework for interpreting the resulting data. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.

Introduction: The 2-Phenylindole Scaffold in Oncology

The indole ring system is a cornerstone of many biologically active molecules, both natural and synthetic.[1] When functionalized with an aryl group at the 2-position, the resulting 2-phenylindole moiety becomes a key pharmacophore with potent cytotoxic properties against various cancer cell lines, including those of the breast, lung, and melanoma.[2][3] The versatility of this scaffold allows for fine-tuning of its biological activity through substitutions on the indole ring and the phenyl group.

While extensive research exists for derivatives such as 3-formyl-2-phenylindoles and [(2-phenylindol-3-yl)methylene]propanedinitriles, this guide focuses on the core mechanistic hypothesis for this compound.[4][5] Based on the robust evidence from its chemical congeners, the primary anticancer activity of this compound class is attributed to its potent interaction with the tubulin-microtubule system, a critical target in cancer therapy.[6]

Core Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for key cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for oncology, the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment, employed by successful drugs like Paclitaxel and Vinca alkaloids.[6] 2-phenylindole derivatives exert their anticancer effects by interfering with this precise equilibrium, functioning as microtubule destabilizing agents.

Inhibition of Tubulin Polymerization

The central event in the mechanism of action is the direct inhibition of tubulin polymerization. Evidence from numerous 2-phenylindole analogs strongly suggests that they bind to the colchicine-binding site on β-tubulin.[5][8][9] Colchicine is a well-known mitotic poison that prevents the formation of microtubules. By occupying this site, this compound is hypothesized to induce a conformational change in the tubulin dimer that prevents its incorporation into growing microtubule polymers. This leads to a net depolymerization and collapse of the microtubule network.[5]

Induction of G2/M Cell Cycle Arrest

The proper formation and function of the mitotic spindle are prerequisites for a cell to pass through the M phase of the cell cycle. The spindle assembly checkpoint (SAC) is a rigorous surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing anaphase to proceed.

By disrupting microtubule formation, this compound activates the SAC. The cell is unable to form a functional mitotic spindle, leading to a prolonged halt in the G2/M phase of the cell cycle.[4][7] This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics and can be readily observed and quantified using flow cytometry.[10][11]

Triggering of Intrinsic Apoptosis

Prolonged mitotic arrest is an unsustainable state for a cell and ultimately triggers programmed cell death, or apoptosis.[12] The cell cycle arrest induced by this compound is followed by the activation of the intrinsic (or mitochondrial) apoptotic pathway.[4][13]

Key events in this pathway include:

-

Activation of Pro-Apoptotic Proteins: The mitotic arrest leads to the upregulation and activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak leads to the permeabilization of the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[4] Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.[4]

-

Execution of Apoptosis: Activated executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.

The diagram below illustrates this proposed signaling cascade.

Caption: Proposed signaling pathway for this compound.

Experimental Validation Workflow

To rigorously test this proposed mechanism of action, a tiered experimental approach is recommended. This workflow begins with broad cytotoxicity screening and progresses to specific, mechanism-focused assays. Such a self-validating system ensures that each step logically informs the next.[14][15]

Caption: A logical workflow for validating the compound's mechanism.

Protocol 1: Cell Viability Assessment (MTT Assay)

This initial assay determines the concentration-dependent cytotoxicity of the compound against selected cancer cell lines.[15]

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) value.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression.

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle to detect the predicted G2/M arrest.[10]

-

Objective: To determine if the compound induces arrest at a specific cell cycle phase.

-

Methodology:

-

Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around its IC50 and 2x IC50 for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content (2n for G0/G1, 4n for G2/M).

-

Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.

-

Protocol 3: In Vitro Tubulin Polymerization Assay

This is a direct, cell-free assay to confirm the compound's inhibitory effect on tubulin assembly.[5]

-

Objective: To directly measure the inhibition of microtubule formation.

-

Methodology:

-

Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., G-PEM buffer with GTP).

-

Compound Addition: Add this compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.

-

Data Acquisition: Monitor the increase in absorbance (or fluorescence, depending on the kit) at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance corresponds to the formation of microtubule polymers.

-

Analysis: Plot the absorbance over time for each concentration. Calculate the rate of polymerization and determine the IC50 for tubulin polymerization inhibition.

-

Quantitative Data Summary

While specific data for this compound is pending experimental validation, data from closely related analogs allows us to predict a potent activity profile. The table below presents hypothetical yet realistic data that one might expect from the experimental workflow.

| Assay | Cell Line | Parameter | Expected Value | Reference Compound |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 50 - 150 nM | Paclitaxel (~10 nM) |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 70 - 200 nM | Paclitaxel (~15 nM) |

| Cell Cycle | MCF-7 (at 24h) | % of Cells in G2/M | > 70% at 2x IC50 | Colchicine (>80%) |

| Tubulin Assay | Cell-Free | IC50 | 1 - 5 µM | Colchicine (~2 µM) |

Note: These values are illustrative and based on published data for potent 2-phenylindole derivatives.[4][5]

Conclusion and Future Directions

The proposed mechanism of action for this compound positions it as a promising candidate for anticancer drug development, operating through the clinically validated pathway of microtubule destabilization. Its core activity is hypothesized to be the inhibition of tubulin polymerization, which triggers a cascade of events including G2/M cell cycle arrest and the induction of intrinsic apoptosis. The experimental workflow detailed in this guide provides a clear and robust path for validating this hypothesis.

Future research should focus on confirming this mechanism and exploring structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and drug-like properties. Furthermore, evaluating the compound in multi-drug resistant (MDR) cell lines is crucial, as some tubulin inhibitors that bind the colchicine site have shown efficacy in overcoming resistance to other classes of chemotherapeutics.[7] Finally, progression to in vivo preclinical models will be essential to assess the compound's therapeutic potential.[14][16]

References

- Lopez-Lazaro, M. (2007). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.

-

Kaufmann, D., et al. (2007). [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis. Bioorganic & Medicinal Chemistry. [Link]

-

Anilkumar, V. P., & V, A. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

-

JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]

-

Allen, C. F. H., & VanAllan, J. (n.d.). 2-phenylindole. Organic Syntheses Procedure. [Link]

-

Various Authors. (2026). Basic protocol to assess preclinical anticancer activity. It can be... ResearchGate. [Link]

-

Leoni, A., et al. (2016). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

-

Rao, K. V., et al. (2008). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. National Institutes of Health. [Link]

-

Sravya, G., et al. (2022). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER. [Link]

-

Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD. [Link]

-

Bright, S. A., et al. (2016). Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry. [Link]

-

Ghosh, B., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

-

Lv, M., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. [Link]

-

Meder, G., et al. (2003). Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Bioorganic & Medicinal Chemistry. [Link]

-

Vibzzlab. (2024). 2-phenylindole : Organic Synthesis. YouTube. [Link]

-

Kumar, A., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]

-

Ghosh, B., et al. (2019). Synthesis of various 2-phenylindole derivatives via the optimized conditions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]

-

Wang, S., et al. (2022). Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. ChemMedChem. [Link]

-

Rai, D., et al. (2014). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health. [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. SciSpace. [Link]

-

Kaufmann, D., et al. (2007). [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis. ResearchGate. [Link]

-

Fernandes, C., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. PMC - PubMed Central. [Link]

-

Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences. [Link]

-

Singh, U. P., et al. (2023). FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. [Link]

-

El-Nakkady, S. S., et al. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European Journal of Medicinal Chemistry. [Link]

-

Mirzaei, S., et al. (2023). Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. Current Medicinal Chemistry. [Link]

-

ResearchGate. (2023). Reaction conditions: (a) diphenyl phosphate, acetonitrile, 80°C, 24 h;... ResearchGate. [Link]

-

Li, Y., et al. (2015). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. MDPI. [Link]

-

Ferrone, V., et al. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI. [Link]

-

Thiyagarajan, V., et al. (2022). Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential. MDPI. [Link]

Sources

- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [(2-Phenylindol-3-yl)methylene]propanedinitriles inhibit the growth of breast cancer cells by cell cycle arrest in G(2)/M phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin—A Flavonoid with Therapeutic Potential [mdpi.com]

- 12. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ijpbs.com [ijpbs.com]

Investigating the Anti-inflammatory Properties of 2-Phenylindole Compounds: A Technical Guide for Researchers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of 2-phenylindole compounds. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the rationale behind experimental design, ensuring the generation of robust and reproducible data.

Section 1: The 2-Phenylindole Scaffold - A Privileged Structure in Anti-Inflammatory Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, and the 2-phenylindole scaffold, in particular, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets. These compounds are recognized for a spectrum of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[1] The core structure, consisting of a fused benzene and pyrrole ring with a phenyl substituent at the 2-position, provides a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The synthesis of 2-phenylindoles is most commonly achieved through the Fischer indole synthesis, a reliable and adaptable method involving the acid-catalyzed cyclization of an arylhydrazone.[2] This classic reaction allows for the introduction of various substituents on both the phenyl and indole rings, facilitating the exploration of structure-activity relationships (SAR).

Section 2: Deconvoluting the Molecular Mechanisms - Key Inflammatory Pathways Targeted by 2-Phenylindoles

The anti-inflammatory action of 2-phenylindole derivatives is not attributed to a single mechanism but rather to their ability to modulate multiple key signaling pathways implicated in the inflammatory cascade. Understanding these pathways is critical for designing experiments that can effectively elucidate the mechanism of action of a novel 2-phenylindole compound.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a vast number of genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]

Several studies have demonstrated that 2-phenylindole derivatives can suppress the NF-κB signaling pathway, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[1]

Figure 1: Simplified NF-κB signaling pathway and potential points of inhibition by 2-phenylindole compounds.

The p38 MAPK Signaling Pathway: A Key Player in Cytokine Production

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[5] It is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of various downstream targets that regulate the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, at both the transcriptional and translational levels.[6] The inhibition of p38 MAPK is a well-established strategy for the development of anti-inflammatory drugs.

The Arachidonic Acid Cascade: COX and LOX Pathways

Arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, is metabolized via two major enzymatic pathways to produce potent inflammatory mediators: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8]

-

Cyclooxygenase (COX) Pathway: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological processes. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6] Several 2-phenylindole derivatives have been reported to be selective COX-2 inhibitors.

-

5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction.[7] Inhibition of 5-LOX represents another important therapeutic strategy for inflammatory diseases.

Figure 2: The arachidonic acid cascade and the inhibitory action of 2-phenylindole compounds on COX and 5-LOX.

Section 3: In Vitro Evaluation of Anti-inflammatory Activity - A Step-by-Step Guide

In vitro assays are the first line of investigation for assessing the anti-inflammatory potential of 2-phenylindole compounds. They offer a controlled environment to dissect specific molecular mechanisms and are crucial for initial screening and lead optimization.

Lipopolysaccharide (LPS)-Stimulated Macrophage Model

The murine macrophage cell line, RAW 264.7, is a robust and widely used model to mimic bacterial-induced inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways and the subsequent production of inflammatory mediators.

Figure 3: Experimental workflow for assessing the anti-inflammatory effects of 2-phenylindole compounds in LPS-stimulated RAW 264.7 macrophages.

Protocol 3.1.1: Cell Culture and Treatment

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and Western blot analysis) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the 2-phenylindole test compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) and incubate for 1-2 hours.

-

Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the vehicle control group.

-

Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter time points like 30-60 minutes for signaling pathway analysis by Western blot).

Protocol 3.1.2: Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: Nitric oxide is a short-lived molecule that is rapidly converted to stable nitrite (NO2-) in the culture medium. The Griess reagent reacts with nitrite in a diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[2][9]

-

Procedure:

-

After the incubation period, collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.

-

Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[2]

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Protocol 3.1.3: Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[10][11] A capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) is coated onto the wells of a microplate. The supernatant is added, and the cytokine is captured. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate for HRP is added, and the resulting color change is measured spectrophotometrically.[3][12][13][14]

-

Procedure: Follow the instructions provided with a commercially available ELISA kit for TNF-α or IL-6. This typically involves coating the plate with the capture antibody, blocking non-specific binding sites, adding the standards and samples (cell culture supernatants), followed by the detection antibody, streptavidin-HRP, and substrate. The absorbance is read at the recommended wavelength, and the cytokine concentrations are calculated from the standard curve.

Protocol 3.1.4: Western Blot Analysis of NF-κB and p38 MAPK Pathways

-

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique is invaluable for assessing the activation state of signaling proteins by using antibodies that specifically recognize their phosphorylated forms.[15][16][17]

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

-

In Vitro Enzyme Inhibition Assays

Directly assessing the inhibitory effect of 2-phenylindole compounds on COX and LOX enzymes is crucial for confirming their mechanism of action.

Protocol 3.2.1: COX-2 Inhibition Assay

-

Principle: The inhibitory activity of a compound against COX-2 can be determined using a variety of commercially available kits. These assays typically measure the peroxidase activity of the enzyme, where the reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate.[18][19] Alternatively, fluorometric assays can be used.[20][21]

-

Procedure: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) and follow the manufacturer's protocol.[11][19][20][22][23] This generally involves incubating the recombinant COX-2 enzyme with the test compound at various concentrations, followed by the addition of arachidonic acid to initiate the reaction. The change in absorbance or fluorescence is then measured over time. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated.

Protocol 3.2.2: 5-LOX Inhibition Assay

-

Principle: Similar to COX assays, 5-LOX inhibition can be measured using commercially available kits. These assays often rely on the detection of the hydroperoxy products of the 5-LOX reaction.

-

Procedure: Use a commercial 5-LOX inhibitor screening kit (e.g., from BioVision or Abcam) and adhere to the provided protocol.[24][25][26][27] The assay typically involves incubating the 5-LOX enzyme with the test compound and then initiating the reaction with arachidonic acid. The resulting product is then measured, often fluorometrically. The IC50 value is then determined.

Section 4: In Vivo Evaluation of Anti-inflammatory Activity - The Carrageenan-Induced Paw Edema Model

In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account its pharmacokinetic and pharmacodynamic properties. The carrageenan-induced paw edema model is a classic and reliable acute inflammatory model.[28][29]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents

-

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[30] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[31]

-

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or celecoxib), and groups treated with different doses of the 2-phenylindole compound.

-

Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Edema Induction: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.[5]

-

Edema Measurement: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5]

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Section 5: Data Presentation and Interpretation

Table 1: In Vitro Anti-inflammatory Activity of Exemplary 2-Phenylindole Derivatives

| Compound ID | LPS-induced NO Inhibition IC50 (µM) in RAW 264.7 | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Compound A | 12.5 ± 1.2 | 0.48 | >100 | [6] |

| Compound B | 8.2 ± 0.9 | 0.25 | >150 | Fictional Data |

| Compound C | 25.1 ± 2.5 | 1.1 | 50 | [32] |

| Celecoxib | 15.8 ± 1.5 | 0.04 | >200 | [33] |

Table 2: In Vivo Anti-inflammatory Activity of Exemplary 2-Phenylindole Derivatives in Carrageenan-Induced Paw Edema

| Compound ID | Dose (mg/kg, p.o.) | Maximum % Edema Inhibition (at 4h) | Reference |

| Compound X | 10 | 45.2 ± 3.8 | Fictional Data |

| Compound Y | 20 | 62.5 ± 5.1 | [1] |

| Compound Z | 10 | 55.8 ± 4.5 | [34] |

| Indomethacin | 10 | 70.1 ± 6.2 | [5] |

Note: The data presented in the tables are for illustrative purposes and may be a combination of real and fictional data points to demonstrate the format. Please refer to the cited literature for actual experimental values.

Section 6: Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the investigation of the anti-inflammatory properties of 2-phenylindole compounds. By employing the detailed protocols and understanding the underlying mechanisms, researchers can generate high-quality, reproducible data to advance the development of novel anti-inflammatory therapeutics. Future investigations should focus on exploring the full spectrum of their immunomodulatory effects, including their impact on other inflammatory cell types and chronic inflammation models. Furthermore, detailed pharmacokinetic and toxicology studies are essential next steps for promising lead compounds to translate these preclinical findings into clinical applications.

References

-

Abdellatif, K. R. A., Fadaly, W. A. A., & El-Magd, M. A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 16(5), 759. [Link]

-

Al-Sanea, M. M., & Abdellatif, K. R. A. (2023). Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163625. [Link]

-

Hassan, G. S., Abdellatif, K. R. A., & El-la, A. H. A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 16(5), 759. [Link]

-

Li, Y., Zhang, Y., Wang, L., Liu, B., Wang, J., & Zhang, N. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4691. [Link]

-

Hassan, G. S., Abdellatif, K. R. A., & El-la, A. H. A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 16(5), 759. [Link]

-

Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

-

Nair, D., & Funk, C. D. (2009). A cell-based assay for screening lipoxygenase inhibitors. Analytical biochemistry, 393(1), 116–121. [Link]

-

BioVision. (n.d.). 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). Retrieved January 21, 2026, from [Link]

-

Khan, I., Najeebullah, M., Ali, F., & Ali, S. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(1), e0296711. [Link]

-

Van der Ouderaa, F. J., & Buytenhek, M. (1982). Antiinflammatory activity of two phenylindandione derivatives. Agents and actions, 12(5), 676–682. [Link]

-

Kim, J. B., Han, A. R., Park, S. G., Park, H. R., & Lee, K. T. (2015). Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. Evidence-based complementary and alternative medicine : eCAM, 2015, 213517. [Link]

-

Khan, I., Najeebullah, M., Ali, F., & Ali, S. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLoS One, 19(1), e0296711. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]

-

Jo, S. H., Ka, K. H., Lee, S. H., & Kim, S. H. (2017). Suppression of cytokine production in lipopolysaccharide-stimulated mouse macrophages by novel cationic glucosamine derivative involves down-regulation of NF-κB and MAPK expressions. Journal of medicinal food, 20(1), 16-23. [Link]

-

Dhaneesh, S. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(4). [Link]

-

Shaker, R. M., & Abdellatif, K. R. A. (2020). Synthesis and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]

-

Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved January 21, 2026, from [Link]

-

de Groot, M. W. D., van den Bosch, T., van den Blink, B., & de Vries, C. J. M. (2020). Induced protein degradation of histone deacetylases 3 (HDAC3) by proteolysis targeting chimera (PROTAC). Scientific reports, 10(1), 1-12. [Link]

-

Shaker, R. M., & Abdellatif, K. R. A. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 23. [Link]

-

Crunkhorn, P., & Meacock, S. C. (1971). Mediators of the inflammation induced by carrageenan in the rat hind paw. British journal of pharmacology, 42(3), 392–402. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

Totzeck, M. (2013). Nitric Oxide Assay?. ResearchGate. [Link]

-

Khan, I., Najeebullah, M., Ali, F., & Ali, S. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. ResearchGate. [Link]

-

Wang, D., Li, Y., Zhang, Y., Wang, L., & Liu, B. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334–1343. [Link]

-

Zhang, X., Li, X., Liu, Y., Wang, Y., & Zhang, X. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget, 8(60), 101533. [Link]

-

Liu, M., Li, Y., Li, X., Li, Y., & Li, L. (2019). ELISA analysis of TNF-α, IL-2, IL-6, and IL-1β concentrations in culture supernatant (pg/mL). ResearchGate. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved January 21, 2026, from [Link]

-

BioVision. (n.d.). Lipoxygenase Activity Assay Kit (Fluorometric). Retrieved January 21, 2026, from [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

L-Quebrachitol Attenuates RANKL-Induced Osteoclastogenesis and Bone Resorption in Ovariectomized Rat Model. (2022). International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Biomedica. (n.d.). Human IL-6 ELISA. Retrieved January 21, 2026, from [Link]

-

Moghadam, M. H. B., Imenshahidi, M., & Mohajeri, S. A. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 45(6), 589–594. [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. Griess Reagent System Protocol [promega.jp]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiinflammatory activity of two phenylindandione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protocol Griess Test [protocols.io]

- 10. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. bmgrp.com [bmgrp.com]

- 15. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. caymanchem.com [caymanchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. interchim.fr [interchim.fr]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. caymanchem.com [caymanchem.com]

- 24. mdpi.com [mdpi.com]

- 25. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]

- 27. Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric) (KA1329): Novus Biologicals [novusbio.com]

- 28. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. research.aalto.fi [research.aalto.fi]

- 34. researchgate.net [researchgate.net]

The Emerging Neuroprotective Potential of 2-Phenylindole-3-Acetonitrile Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the indole nucleus has consistently emerged as a privileged scaffold. Its inherent biological activity and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide delves into a promising, yet relatively underexplored, subclass: 2-phenylindole-3-acetonitrile derivatives . We will navigate the scientific landscape surrounding these compounds, from their rational design and synthesis to their putative mechanisms of action and the experimental frameworks required for their validation as neuroprotective agents. This document is intended to serve as a technical resource, providing not only a comprehensive overview but also actionable insights for researchers actively engaged in the discovery and development of next-generation neurotherapeutics.

The Rationale: Why this compound?

The 2-phenylindole core represents a synthetically accessible and versatile template. The phenyl group at the 2-position can be readily modified to fine-tune lipophilicity and electronic properties, influencing blood-brain barrier penetration and target engagement. The indole nitrogen offers a site for substitution to further modulate the physicochemical properties of the molecule. The introduction of an acetonitrile moiety at the 3-position is a key structural feature. The cyano group can participate in various non-covalent interactions and may influence the metabolic stability of the compound. Furthermore, the methylene linker provides conformational flexibility, which can be crucial for optimal binding to biological targets.

The primary hypothesis underpinning the neuroprotective potential of this class of compounds lies in their ability to mitigate oxidative stress and inflammation, two key pathological hallmarks of a wide range of neurodegenerative disorders.[1]

Synthetic Pathways: Crafting the Core Scaffold

The synthesis of this compound derivatives can be approached through several established methods for indole ring formation, with subsequent functionalization at the 3-position. The Fischer indole synthesis is a classic and versatile method for the construction of the 2-phenylindole core.[2][3][4]

Fischer Indole Synthesis of the 2-Phenylindole Core

This method involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.

Step 1: Formation of Acetophenone Phenylhydrazone

An appropriately substituted acetophenone is condensed with phenylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol.[3]

Step 2: Cyclization to form 2-Phenylindole

The resulting phenylhydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.[2][3]

Figure 1: General workflow for the Fischer indole synthesis of the 2-phenylindole core.

Introduction of the 3-Acetonitrile Moiety

With the 2-phenylindole core in hand, the next critical step is the introduction of the acetonitrile group at the 3-position. A common strategy involves the Vilsmeier-Haack formylation of the indole to introduce a carboxaldehyde group at the 3-position, which can then be converted to the desired acetonitrile.

Step 1: Vilsmeier-Haack Formylation

The 2-phenylindole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-phenylindole-3-carboxaldehyde.

Step 2: Conversion to Oxime

The carboxaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.[5]

Step 3: Dehydration to Acetonitrile

The oxime is subsequently dehydrated to the nitrile using a variety of reagents, such as acetic anhydride or copper (II) acetate under ultrasound irradiation, to yield the this compound derivative.[5]

Figure 2: Synthetic route for the introduction of the 3-acetonitrile group.

Unraveling the Mechanism of Neuroprotection

While specific mechanistic data for this compound derivatives is still emerging, the broader class of 2-phenylindoles is known to exert neuroprotective effects through a multi-pronged approach, primarily centered on combating oxidative stress and inflammation.

Attenuation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases.[6][7] 2-Phenylindole derivatives have demonstrated potent antioxidant properties.[1]

One of the key mechanisms is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Figure 3: The Nrf2-Keap1 signaling pathway and its potential activation by this compound derivatives.

Modulation of Inflammatory Pathways

Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory mediators, is another critical component of neurodegeneration. 2-phenylindole derivatives have been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can therefore lead to a reduction in the production of these pro-inflammatory mediators, thereby dampening the neuroinflammatory response.

Experimental Validation: A Step-by-Step Guide

The neuroprotective effects of novel this compound derivatives must be rigorously validated using a combination of in vitro and in vivo models.

In Vitro Neuroprotection Assays

A common and well-characterized in vitro model for neuroprotection studies is the human neuroblastoma cell line, SH-SY5Y .[6] These cells can be differentiated into a more neuron-like phenotype and are susceptible to various neurotoxic insults.

Experimental Workflow:

Figure 4: A typical experimental workflow for in vitro neuroprotection assays.

Detailed Protocols:

1. Cell Culture and Differentiation:

-

Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

To induce a neuronal phenotype, differentiate the cells by treating with retinoic acid (RA) for several days.

2. Induction of Oxidative Stress:

-

A common method to induce oxidative stress is to expose the cells to hydrogen peroxide (H₂O₂).[6] A typical concentration range to establish a dose-response curve for H₂O₂-induced cytotoxicity is 100-500 µM.

3. Neuroprotection Assay (MTT Assay):

-

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

-

Protocol:

-

Seed differentiated SH-SY5Y cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2-4 hours).

-

Induce oxidative stress by adding H₂O₂ to the wells.

-

After the incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

4. Measurement of Intracellular ROS (DCFH-DA Assay):

-

This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.

-

Protocol:

-

Follow the same pre-treatment and neurotoxic insult steps as in the MTT assay.

-

After the insult, incubate the cells with DCFH-DA.

-

DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

A decrease in fluorescence in the presence of the test compound indicates a reduction in intracellular ROS.

-

5. Western Blot Analysis for Nrf2 Activation:

-

To confirm the activation of the Nrf2 pathway, the nuclear translocation of Nrf2 and the expression of its downstream target proteins can be assessed by Western blotting.

-

Protocol:

-

Treat the cells with the test compound for various time points.

-

Isolate nuclear and cytoplasmic protein fractions.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescence substrate.

-

An increase in the nuclear Nrf2 levels and the expression of HO-1 and NQO1 would indicate Nrf2 pathway activation.

-

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the in vitro assays.

| Compound ID | Structure | MTT Assay (EC₅₀, µM) | DCFH-DA Assay (% ROS reduction at X µM) | Nrf2 Nuclear Translocation (Fold increase at Y µM) | HO-1 Expression (Fold increase at Z µM) |

| Control | - | - | 0% | 1.0 | 1.0 |

| Lead Compound 1 | [Insert Structure] | ||||

| Lead Compound 2 | [Insert Structure] |

Future Directions and Concluding Remarks

The exploration of this compound derivatives as neuroprotective agents is a field ripe with opportunity. The synthetic accessibility of the scaffold allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on:

-

Optimization of the core structure: Systematic modifications of the phenyl ring and the indole nitrogen to improve potency, selectivity, and pharmacokinetic properties.

-